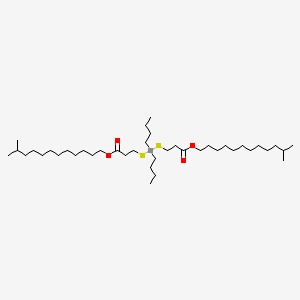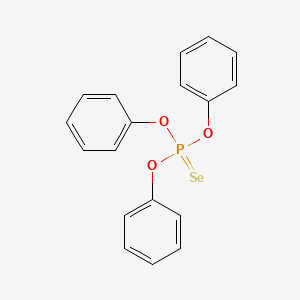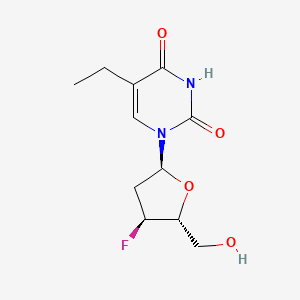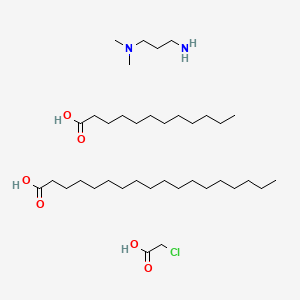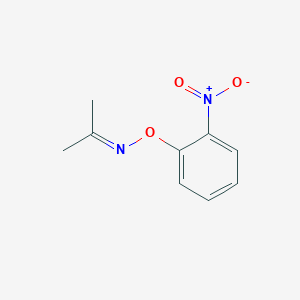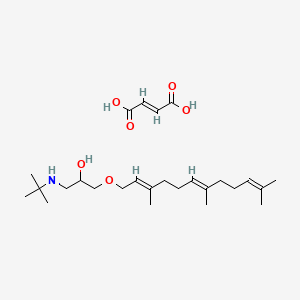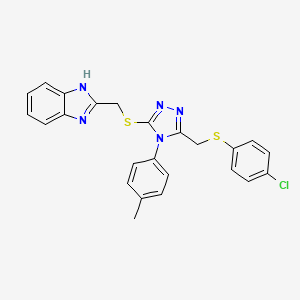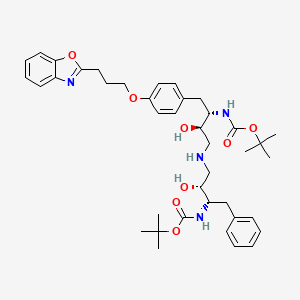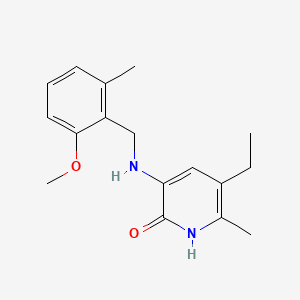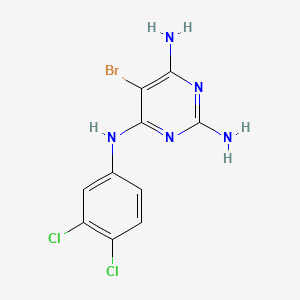
2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its pyrimidine ring substituted with bromine and dichlorophenyl groups, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of amine groups at positions 2, 4, and 6. The bromine and dichlorophenyl groups are then introduced through substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce different halogen or alkyl groups.
Scientific Research Applications
2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: A simpler analog without the bromine and dichlorophenyl groups.
2,4,6-Pyrimidinetriamine, 5-nitro-, 1,3-dioxide: A related compound with a nitro group instead of bromine.
Uniqueness
2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
7150-71-2 |
|---|---|
Molecular Formula |
C10H8BrCl2N5 |
Molecular Weight |
349.01 g/mol |
IUPAC Name |
5-bromo-4-N-(3,4-dichlorophenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H8BrCl2N5/c11-7-8(14)17-10(15)18-9(7)16-4-1-2-5(12)6(13)3-4/h1-3H,(H5,14,15,16,17,18) |
InChI Key |
AUXCWZNSXWCPBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=C2Br)N)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


